Meta- vs. Para-Methyl Isomerism Effects
The meta-methyl substitution on the phenoxy ring in CAS 80843-78-3 creates a structurally defined isomer distinct from the para-methyl analog (CAS 80843-71-6). Although they share the identical molecular formula C24H25ClO2 and molecular weight 380.91 g/mol, the positional difference alters the spatial orientation of the methyl group relative to the ether linkage, which is predicted to affect molecular shape, dipole moment, and interactions with biological targets. The computed density for CAS 80843-78-3 is 1.125 g/cm³, boiling point 470.48°C at 760 mmHg, and flash point 127.5°C . Direct comparative experimental bioactivity data for the meta- vs. para-methyl isomers are not available in the open literature, representing a critical data gap for procurement decisions.
| Evidence Dimension | Positional isomerism – meta-methyl (CAS 80843-78-3) vs. para-methyl (CAS 80843-71-6) phenoxy substitution |
|---|---|
| Target Compound Data | CAS 80843-78-3: 3-(3-methylphenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether; MW 380.91; density (calc.) 1.125 g/cm³; bp (calc.) 470.48°C; flash point (calc.) 127.5°C |
| Comparator Or Baseline | CAS 80843-71-6: 3-(4-methylphenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether; MW 380.91; computed properties not available for direct comparison |
| Quantified Difference | Isomeric difference (meta vs. para methyl); quantitative bioactivity differential unknown due to lack of public head-to-head data |
| Conditions | Computed physicochemical properties from ChemBlink database; no experimental bioassay comparison located |
Why This Matters
For procurement in SAR-driven research or agrochemical development, the meta-methyl isomer provides a distinct spatial and electronic profile that cannot be replicated by the para-methyl isomer, and selection must be guided by project-specific biological screening rather than assumed class equivalence.
